1H-imidazo[4,5-d]pyridazin-4-amine
Description
Overview of Imidazopyridazines as Privileged Scaffolds
Imidazopyridazines are a class of fused heterocyclic compounds that have emerged as "privileged scaffolds" in medicinal chemistry. researchgate.netnih.gov This designation is given to molecular frameworks that are capable of binding to multiple biological targets with high affinity, thus serving as a versatile starting point for the development of a diverse range of therapeutic agents. researchgate.netnih.gov The imidazopyridazine core, with its fused imidazole (B134444) and pyridazine (B1198779) rings, offers a unique three-dimensional structure and a rich array of potential interaction points for target binding. nih.govresearchgate.net
The therapeutic potential of imidazopyridazines is broad, with derivatives demonstrating a wide spectrum of pharmacological activities. nih.govresearchgate.net These include anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant properties. nih.govresearchgate.net The successful development of ponatinib, a kinase inhibitor based on an imidazo[1,2-b]pyridazine (B131497) scaffold for the treatment of chronic myeloid leukemia, has spurred further interest in this class of compounds. nih.govnih.gov The adaptability of the imidazopyridazine scaffold allows for facile chemical modification, enabling chemists to fine-tune the biological activity and pharmacokinetic properties of new drug candidates. researchgate.net
Structural Analogy to Purine (B94841) Nucleobases and Therapeutic Implications
A key feature of the imidazo[4,5-d]pyridazine scaffold is its structural resemblance to purine nucleobases, the fundamental building blocks of DNA and RNA. nih.govresearchgate.net Purines, such as adenine (B156593) and guanine, consist of a fused pyrimidine (B1678525) and imidazole ring system. nih.gov The imidazo[4,5-d]pyridazine scaffold is a bioisostere of purine, where the pyrimidine ring is replaced by a pyridazine ring. nih.gov This structural mimicry allows imidazo[4,5-d]pyridazine derivatives to interact with enzymes and receptors that normally bind to endogenous purines. nih.gov
This "purine analogy" has significant therapeutic implications. nih.gov Many cellular processes, including DNA synthesis, signal transduction, and energy metabolism, are regulated by purine-dependent enzymes and receptors. nih.gov By acting as "antimetabolites," purine analogs can interfere with these pathways, leading to therapeutic effects. nih.gov For instance, purine analogs are a well-established class of anticancer and antiviral drugs. nih.govnih.gov The ability of imidazo[4,5-d]pyridazine derivatives to mimic purines makes them attractive candidates for the development of novel agents that can modulate the activity of purine-binding proteins, offering potential treatments for a variety of diseases, including cancer, viral infections, and inflammatory disorders. nih.gov
Historical Context of Imidazo[4,5-d]pyridazine Research
The exploration of the imidazo[4,5-d]pyridazine ring system has a history dating back several decades. Early research in the mid-20th century laid the groundwork for the synthesis of this heterocyclic scaffold. One of the initial reports on the synthesis of imidazo[4,5-d]pyridazines was published in 1960. acs.org These early studies focused on the fundamental chemistry and the preparation of various derivatives. unm.edu
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1H-imidazo[4,5-d]pyridazin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5/c6-5-4-3(1-9-10-5)7-2-8-4/h1-2H,(H2,6,10)(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQXVOWQDVXWUAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(N=N1)N)N=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1h Imidazo 4,5 D Pyridazin 4 Amine and Derivatives
Classical and Contemporary Synthetic Routes to the Imidazo[4,5-d]pyridazine Core
The construction of the fused imidazo[4,5-d]pyridazine ring system is a cornerstone of its chemistry. Synthetic chemists have employed a variety of strategies, ranging from classical condensation reactions to modern multi-component approaches, to build this heterocyclic framework. These methods provide access to the core structure, which can then be further modified.
Condensation Reactions with Pyridazine (B1198779) Precursors
Condensation reactions represent a fundamental and widely utilized approach for constructing the imidazo[4,5-d]pyridazine skeleton. These methods typically involve the cyclization of appropriately substituted pyridazine precursors.
A common strategy involves the reaction of a diaminopyridazine with a suitable one-carbon synthon. For instance, the cyclization of a diaminopyridazine with reagents like nitrous acid has been a traditional method to form the fused ring system. researchgate.net A more direct and frequently cited method is the high-temperature condensation of a pyridazine derivative, such as 2-aminopyridazine, with formamide, which serves as both the reactant and sometimes the solvent, to yield the imidazo[4,5-d]pyridazin-4-amine core.
Another key approach begins with a substituted pyridazine, such as 3,4-diaminopyridazine, and involves condensation with a carboxylic acid or its derivative. This process, often facilitated by heat or a dehydrating agent, leads to the formation of the imidazole (B134444) ring fused to the pyridazine system. The choice of solvent is critical, with polar aprotic solvents like DMSO or acetonitrile (B52724) often enhancing reaction efficiency, and temperatures typically ranging from 80–120°C. Lewis acids may also be employed as catalysts to accelerate the cyclization step.
More complex variations include the cyclocondensation of pyridazine derivatives with nitriles. For example, the reaction of 5-amino-4-(cyanoformimidoyl)imidazoles with malononitrile (B47326), followed by an intramolecular cyclization, has been used to construct related imidazo[4,5-b]pyridine systems, showcasing the versatility of nitrile-based condensation strategies. mdpi.com
Table 1: Examples of Condensation Reactions for Imidazo[4,5-d]pyridazine Core Synthesis
| Pyridazine Precursor | Reagent | Conditions | Product Type | Reference |
|---|---|---|---|---|
| 2-Aminopyridazine | Formamide | High Temperature | Imidazo[4,5-d]pyridazin-4-amine | |
| Diaminopyridazine | Nitrous Acid | N/A | Imidazo[4,5-d]pyridazine | researchgate.net |
| Pyridazine Derivative | Nitriles / Amines | 80–120°C, Polar aprotic solvents | Imidazo[4,5-d]pyridazine | |
| 2,3-Diaminopyridine | Aryl Aldehydes | Thermal, Water | Imidazo[4,5-b]pyridine | nih.gov |
Reductive Cyclization Approaches
Reductive cyclization offers an alternative and efficient pathway to the imidazo[4,5-d]pyridazine core, often starting from precursors containing a nitro group. This strategy involves the chemical reduction of a nitro group to an amine, which then participates in an intramolecular cyclization to form the imidazole ring.
A prominent example of this approach is the synthesis of imidazo[4,5-b]pyridines, a related isomer, via a one-pot tandem process. acs.org This sequence begins with a 2-chloro-3-nitropyridine. The first step is a nucleophilic aromatic substitution (SNAr) reaction with an amine, followed by the reduction of the nitro group to an amine. The resulting in situ generated diamine then undergoes condensation with an aldehyde to form the final fused heterocyclic product. acs.org This methodology highlights a green chemistry approach, often utilizing water-based solvent systems. acs.org
The choice of reducing agent is crucial for the success of this strategy. Common reagents include catalytic hydrogenation using catalysts like platinum or palladium on carbon, or chemical reducing agents such as sodium dithionite (B78146) or tin(II) chloride. acs.orggoogle.com For example, the synthesis of 2-chloro-5-methyl-4-pyridinamine is achieved through the hydrogenation of 2-chloro-5-methyl-4-nitro-pyridine-1-oxide using a platinum catalyst, creating a key intermediate for subsequent cyclization reactions. google.com
Multi-Component Reactions for Core Formation
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants, have emerged as powerful tools for the rapid construction of complex heterocyclic scaffolds like the imidazo[4,5-d]pyridazine system. youtube.com These reactions are highly valued for their efficiency, atom economy, and ability to generate molecular diversity. youtube.com
While specific MCRs for 1H-imidazo[4,5-d]pyridazin-4-amine are not extensively detailed, analogous reactions for related fused imidazole systems demonstrate the potential of this strategy. For instance, the synthesis of pyrazolo[3,4-b]quinolines has been achieved through a one-pot reaction involving an aminopyrazole, an aldehyde, and a dimedone derivative, often catalyzed by an organocatalyst like L-proline. mdpi.com
Another relevant example is the three-component reaction used to synthesize pyrimido[1,2-a]benzimidazole (B3050247) derivatives. This involves the combination of 1H-benzimidazol-2-amine, a substituted benzaldehyde, and malononitrile in a single pot. researchcommons.org Such strategies, which often proceed through a cascade of reactions including condensation and cyclization, could be adapted to pyridazine-based starting materials to construct the imidazo[4,5-d]pyridazine core in a highly convergent manner. The tandem SNAr-reduction-condensation sequence described previously also shares characteristics with MCRs by combining multiple transformations in one pot. acs.org
Regioselective Synthesis Strategies
Controlling the regiochemistry during the synthesis of substituted imidazo[4,5-d]pyridazines is critical, as different isomers can possess vastly different biological activities. Regioselective strategies ensure the formation of a specific isomer over others.
One approach to achieve regioselectivity is through the use of starting materials with well-defined substitution patterns that direct the cyclization to occur in a specific orientation. For instance, the unequivocal synthesis of 1-methylimidazo[4,5-c]pyridazine and 3-methylimidazo[4,5-c]pyridazine was achieved through distinct, multi-step routes that unambiguously established the position of the methyl group, thereby avoiding the formation of isomeric mixtures. researchgate.net
Another powerful technique for controlling regiochemistry is the inverse-electron-demand Diels-Alder reaction. This has been applied to the regioselective synthesis of trisubstituted pyridazines from tetrazines and alkynyl sulfides, where the specific pairing of reactants dictates the final substitution pattern on the pyridazine ring. rsc.org
Furthermore, in the functionalization of the pre-formed imidazo-heterocycle, regioselectivity is key. Palladium-catalyzed cross-coupling reactions, for example, have been used for the regioselective C2-arylation of imidazo[4,5-b]pyridines. acs.org The choice of catalyst, ligands, and reaction conditions can direct the substitution to a specific carbon atom on the heterocyclic scaffold. researchgate.net Eliminative 1,3-dipolar cycloaddition reactions have also been developed for the highly regioselective synthesis of other related heterocycles like tetrasubstituted pyrazoles, showcasing a sophisticated method for controlling isomer formation. mdpi.com
Functionalization and Derivatization at the C-4 Amino Position
The amino group at the C-4 position of the 1H-imidazo[4,5-d]pyridazine core is a key handle for chemical modification. Derivatization at this site allows for the introduction of a wide array of side chains, enabling the fine-tuning of the molecule's physicochemical properties and its interaction with biological targets.
Introduction of Varied Amino Side Chains
A variety of synthetic methods are available to introduce diverse side chains at the C-4 amino position. A common precursor for these modifications is a 4-chloro- or 4,7-dichloro-imidazo[4,5-d]pyridazine, which can be prepared from the corresponding diol. unm.edunih.gov The chlorine atom serves as a good leaving group in nucleophilic aromatic substitution (SNAr) reactions.
By reacting the 4-chloro derivative with a wide range of primary or secondary amines, a corresponding number of N-substituted-1H-imidazo[4,5-d]pyridazin-4-amine derivatives can be synthesized. This approach has been used to introduce various side chains, including aliphatic amines like methylamine (B109427) and ethylamine, as well as more complex aryl amines. researchcommons.org For example, the synthesis of 5-(4-Bromophenylamino)-3-phenyl-5H-imidazo[4,5-c]pyridazin-6(7H)-one was achieved by reacting the corresponding chloro-precursor with 4-bromoaniline. nih.gov
Modern cross-coupling reactions, particularly the Buchwald-Hartwig amination, provide a powerful and versatile tool for forming the C-N bond at the C-4 position. osi.lv This palladium-catalyzed reaction allows for the coupling of the 4-chloro- or 4-bromo-imidazo[4,5-d]pyridazine with a broad spectrum of amines, including those that are less nucleophilic and may not be suitable for traditional SNAr reactions. researchgate.net This method offers excellent functional group tolerance and control.
Table 2: Functionalization at the C-4 Amino Position
| Precursor | Reagent/Reaction Type | Introduced Side Chain Example | Reference |
|---|---|---|---|
| 4-Chloro-imidazo[4,5-d]pyridazine | Nucleophilic Aromatic Substitution (SNAr) | Aliphatic amines (methylamine, ethylamine) | researchcommons.org |
| Chloro-imidazo[4,5-c]pyridazinone | Nucleophilic Aromatic Substitution (SNAr) | 4-Bromophenylamino | nih.gov |
| 4-Halo-imidazo[4,5-d]pyridazine | Buchwald-Hartwig Amination | Arylamines | osi.lvresearchgate.net |
| 4-Amino-pyrimido[1,2-a]benzimidazole | Reaction with aliphatic amines | Propylamino, Isobutylamino | researchcommons.org |
N-Substitution Reactions
The N-substitution of the imidazo[4,5-d]pyridazine ring system is a critical step in the diversification of this scaffold, allowing for the introduction of various substituents that can modulate the biological activity of the resulting compounds. The regioselectivity of these reactions is a key consideration, as alkylation can potentially occur at multiple nitrogen atoms within the heterocyclic core.
Studies on related imidazo[4,5-c]pyridazine systems have provided insights into the factors governing the position of N-substitution. For instance, the methylation of imidazo[4,5-c]pyridazine-2-thiol has been shown to selectively occur at the sulfur atom, yielding the S-methyl derivative. However, when the synthesis is designed to specifically produce N-methylated products, unequivocal syntheses have been developed to yield either the 1-methyl or 3-methyl isomers. researchgate.net This demonstrates that with appropriate synthetic design, specific N-substituted isomers can be selectively prepared.
Table 1: Regioselectivity in N-Alkylation of Imidazo[4,5-c]pyridazine Derivatives
| Starting Material | Reagent | Product(s) | Reference |
| Imidazo[4,5-c]pyridazine-2-thiol | Methylating agent | 2-Methylthioimidazo[4,5-c]pyridazine | researchgate.net |
| Precursors for 1-methyl isomer | Various | 1-Methylimidazo[4,5-c]pyridazine | researchgate.net |
| Precursors for 3-methyl isomer | Various | 3-Methylimidazo[4,5-c]pyridazine | researchgate.net |
This table is illustrative of the regiochemical considerations in the N-alkylation of the broader imidazo[4,5-c/d]pyridazine family.
Nucleoside Analog Synthesis (specifically involving the amine at C-4)
The synthesis of nucleoside analogs of this compound is of significant interest for the development of antiviral and anticancer agents. These syntheses typically involve the glycosylation of the heterocyclic base or the construction of the heterocyclic ring onto a pre-existing sugar moiety.
One approach involves the synthesis of a nucleoside analog with a modified sugar, such as a 2'-O-methylribofuranosyl group. For example, the synthesis of 1-(2'-O-methyl-ß-D-ribofuranosyl)-1H-imidazo[4,5-d]pyridazine-4,7(5H,6H)-dione has been reported. nih.gov This synthesis started from a pre-formed imidazole nucleoside, which was then subjected to ring closure to form the pyridazine ring. Specifically, the process involved protection of the 3' and 5'-hydroxyl groups of a ribofuranosylimidazole dicarboxylate, followed by methylation of the 2'-hydroxyl group. After deprotection, treatment with hydrazine (B178648) afforded the target imidazo[4,5-d]pyridazine nucleoside. nih.gov
Another strategy for creating these nucleoside analogs begins with a sugar derivative and builds the heterocyclic base upon it. For instance, the synthesis of 1-(2'-deoxy-α-D-ribofuranosyl)imidazo[4,5-d]pyridazine-4,7(5H,6H)-dione has been achieved starting from a 2'-deoxyribofuranosylimidazole precursor. nih.gov In this multi-step process, a dicarboxylate imidazole nucleoside is converted to a dicarboxhydrazide, which is then cyclized with hydrazine to form the final pyridazine ring of the nucleoside analog. nih.gov
Table 2: Synthesis of Imidazo[4,5-d]pyridazine Nucleoside Analogs
| Starting Material | Key Steps | Final Product | Reference |
| Methyl 1-(ß-D-ribofuranosyl)imidazo-4,5-dicarboxylate | Protection of 3',5'-OH, methylation of 2'-OH, deprotection, cyclization with hydrazine | 1-(2'-O-Methyl-ß-D-ribofuranosyl)-1H-imidazo[4,5-d]pyridazine-4,7(5H,6H)-dione | nih.gov |
| Dimethyl 1-(2′-deoxy-3′,5′-di-O-p-toluoyl-α-d-ribofuranosyl)imidazole-4,5-dicarboxylate | Conversion to dihydrazide, cyclization with hydrazine | 1-(2'-deoxy-α-d-ribofuranosyl)imidazo[4,5-d]pyridazine-4,7(5H,6H)-dione | nih.gov |
Synthesis of Fused or Modified Imidazo[4,5-d]pyridazine Systems
The synthesis of fused or modified imidazo[4,5-d]pyridazine systems allows for the creation of more complex, rigid structures with potentially enhanced biological activities. These syntheses often involve the construction of an additional ring onto the existing imidazo[4,5-d]pyridazine core.
One example is the synthesis of tricyclic imidazo[4,5-b]pyridin-2-ones, which have been investigated as corticotropin-releasing factor-1 antagonists. nih.gov The synthetic route to these compounds involves multiple steps to construct the fused ring system. Another approach to fused systems is the synthesis of 1,2,3-triazolo[4,5-d]pyridazines. A common method for this is the reaction of 1,2,3-triazole dicarbonyl compounds with hydrazine hydrate (B1144303). mdpi.com This initially forms a diacylhydrazide, which can then be cyclized under thermal or acidic conditions to yield the fused tricyclic product. mdpi.com
Table 3: Synthesis of Fused Imidazo[4,5-d]pyridazine Systems
| Starting Heterocycle | Reaction Type | Fused System | Reference |
| Imidazo[4,5-b]pyridine precursors | Multi-step synthesis | Tricyclic imidazo[4,5-b]pyridin-2-ones | nih.gov |
| 1,2,3-Triazole dicarbonyls | Reaction with hydrazine hydrate and cyclization | 1,2,3-Triazolo[4,5-d]pyridazines | mdpi.com |
Green Chemistry Approaches in this compound Synthesis
While specific green chemistry approaches for the synthesis of this compound are not extensively documented, the principles of green chemistry are being increasingly applied to the synthesis of related heterocyclic compounds. These methods aim to reduce waste, minimize the use of hazardous reagents, and improve energy efficiency.
Microwave-assisted synthesis has emerged as a powerful tool in green chemistry for the rapid and efficient synthesis of various heterocyclic systems. For example, microwave irradiation has been successfully used in the synthesis of dihydrobenzo nih.govrsc.orgimidazo[1,2-a]pyrimidin-4-ones, resulting in excellent yields and significantly reduced reaction times (from hours to minutes). nih.gov Similarly, a one-pot, multi-component reaction under neat (solvent-free) microwave conditions has been developed for the synthesis of pyridinyl-1,3,5-triazine-2,4-diamine hybrids, offering a simple, high-yield, and environmentally friendly approach. nih.gov These examples highlight the potential for applying microwave-assisted and multi-component reaction strategies to the synthesis of this compound and its derivatives, which would align with the principles of green chemistry.
Structure Activity Relationship Sar Studies of 1h Imidazo 4,5 D Pyridazin 4 Amine Derivatives
Impact of Substituents on the Imidazo[4,5-d]pyridazine Ring System
The biological activity of imidazo[4,5-d]pyridazine derivatives is highly sensitive to the nature and position of substituents on the fused ring system. Modifications can influence the molecule's electronic properties, steric profile, and ability to form key interactions with target proteins.
The amino group at the C-4 position of the 1H-imidazo[4,5-d]pyridazine ring is a critical determinant of biological activity, particularly in the context of kinase inhibition. This group often acts as a key hydrogen bond donor, anchoring the ligand in the ATP-binding site of the kinase by interacting with the hinge region.
In the closely related imidazo[4,5-b]pyridine series of Aurora kinase inhibitors, the N3 imidazole (B134444) hydrogen bond donor and the N4 pyridine (B92270) hydrogen bond acceptor of the core scaffold form essential hydrogen bonds with the backbone of Ala213 in the kinase hinge region. nih.gov This interaction is a common feature for many kinase inhibitors and highlights the importance of the unsubstituted amino group for potent activity.
While direct SAR studies on C-4 substituted 1H-imidazo[4,5-d]pyridazin-4-amine are limited, research on analogous heterocyclic scaffolds provides valuable insights. For instance, in a series of imidazo[4,5-c]pyridine derivatives, substitution of the N-hydroxycarboximidamide group's nitrogen atom with an alkyl chain led to a significant reduction in cytotoxic activity. mdpi.com This suggests that even minor modifications to this key interaction point can be detrimental to activity. Therefore, the C-4 amino group is generally considered a crucial pharmacophoric feature, with substitutions often leading to diminished biological effect unless they introduce other favorable interactions.
Substituents at other positions of the imidazo[4,5-d]pyridazine ring system play a vital role in modulating potency, selectivity, and physicochemical properties.
In a study of imidazopyridazine derivatives as inhibitors of MAP kinase-interacting kinases (MNK1/2), a series of compounds were synthesized with various substitutions. One particularly potent compound, II-5, which features an isoquinoline (B145761) group, demonstrated excellent enzymatic inhibitory potency against MNK1 and MNK2. nih.gov This highlights how complex peripheral groups can be optimized to achieve high affinity.
Studies on the isomeric imidazo[4,5-b]pyridine scaffold have provided more detailed SAR data. For example, the introduction of a bromine atom onto the pyridine nucleus was found to markedly increase antiproliferative activity against colon carcinoma cell lines. mdpi.com The combination of a bromo-substituent with an amidino group on a peripheral phenyl ring resulted in compounds with sub-micromolar inhibitory concentrations. mdpi.com
The data in the table below, derived from studies on imidazo[4,5-b]pyridine derivatives, illustrates the impact of peripheral substituents on antiproliferative activity.
| Compound ID | Core Scaffold | Peripheral Substituents | Biological Activity (IC50) | Target Cell Line | Reference |
| 10 | Imidazo[4,5-b]pyridine | Bromo at pyridine nucleus, unsubstituted amidino on phenyl ring | 0.4 µM | SW620 (Colon Carcinoma) | mdpi.com |
| 14 | Imidazo[4,5-b]pyridine | Bromo at pyridine nucleus, 2-imidazolinyl amidino on phenyl ring | 0.7 µM | SW620 (Colon Carcinoma) | mdpi.com |
| 7 | Imidazo[4,5-b]pyridine | Bromo at pyridine nucleus, unsubstituted phenyl ring | 21 µM (EC50) | RSV (Antiviral) | mdpi.com |
| 17 | Imidazo[4,5-b]pyridine | p-cyano on phenyl ring | 58 µM (EC50) | RSV (Antiviral) | mdpi.com |
These findings underscore that peripheral modifications, such as halogenation and the introduction of basic groups like amidines, are key strategies for enhancing the biological activity of this class of compounds.
Positional Isomerism and Pharmacological Implications
The arrangement of nitrogen atoms within the fused heterocyclic system, known as positional isomerism, has profound consequences for the pharmacological profile of these compounds. The imidazo[4,5-d]pyridazine core is one of several possible isomers, including imidazo[4,5-b]pyridine, imidazo[4,5-c]pyridine, and imidazo[1,2-a]pyridine. mdpi.commdpi.com Each isomer presents a unique spatial arrangement of hydrogen bond donors and acceptors, leading to different target specificities and biological activities.
The structural similarity to purines is a common feature, allowing these compounds to interact with a wide range of biomolecules. mdpi.comnih.gov However, the precise positioning of the nitrogen atoms dictates the geometry and electronic distribution, influencing how the molecule fits into a specific binding pocket.
For instance, a comparative study on imidazopyrazines, imidazopyridazines, and imidazopyridines as MNK1/2 inhibitors revealed that all three scaffolds could produce potent inhibitors, but the optimal substitution patterns varied between the series. nih.gov This indicates that while the general scaffold is suitable for target binding, the specific isomer determines the fine-tuning required for high potency.
Research on tetracyclic imidazo[4,5-b]pyridine derivatives has shown that the position of the nitrogen atom in the pyridine ring significantly impacts antiproliferative activity. ontosight.ai Similarly, in a study of antimicrobial agents, regioisomeric structures of imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines were synthesized, and their biological evaluation showed that activity was dependent on the isomeric core. nih.gov These studies collectively demonstrate that positional isomerism is a critical factor in the drug design process for this class of heterocycles, enabling the modulation of activity and selectivity. Imidazo[4,5-c]pyridines, for example, show a bioisosteric resemblance to the purine (B94841) nucleus, which facilitates interaction with macromolecules like DNA, RNA, and kinases. nih.gov
Stereochemical Considerations in Derivatives
Stereochemistry plays a crucial role in the interaction between a drug molecule and its biological target. For derivatives of 1H-imidazo[4,5-d]pyridazine-4-amine that contain chiral centers, the absolute configuration can lead to significant differences in pharmacological activity.
While specific examples for the 1H-imidazo[4,5-d]pyridazine core are not extensively documented in the provided literature, studies on closely related systems highlight the importance of stereoisomerism. In the development of 1H-imidazo[4,5-c]quinolin-4-amine derivatives as allosteric modulators, the epoxidation of a cycloheptenyl substituent resulted in two distinct diastereomeric oxirane compounds. nih.gov These diastereomers, differing only in the spatial orientation of the epoxide ring, would be expected to have different interactions with the target protein, potentially leading to different activity profiles. The separation and individual testing of such stereoisomers are essential steps in SAR studies to identify the most active and selective enantiomer or diastereomer. The pharmacological activity of a racemic mixture is often attributed to just one of the enantiomers. Current time information in Bangalore, IN.
Conformational Analysis and Bioactive Conformations
Understanding the three-dimensional structure and conformational flexibility of this compound derivatives is key to elucidating their mechanism of action. Conformational analysis, through methods like X-ray crystallography and computational modeling, helps to identify the low-energy, bioactive conformation that is responsible for binding to the biological target.
The crystal structure of an imidazo[4,5-b]pyridine-based inhibitor (KY-04045) in complex with p21-activated kinase 4 (PAK4) revealed the precise binding mode. nih.gov The analysis showed that the pyrazole (B372694) and imidazopyridine rings were sufficient to mediate interaction with the kinase hinge loop, providing a clear picture of the bioactive conformation. nih.gov Such structural insights are invaluable for designing new analogs with improved affinity and selectivity.
Biological Activities and Molecular Mechanisms of Action
Modulation of Cellular Proliferation and Apoptosis Pathways (Antiproliferative Activity)
Derivatives of the 1H-imidazo[4,5-d]pyridazine scaffold have shown considerable promise as antiproliferative agents, impacting cell growth and survival through multiple mechanisms.
Inhibition of Protein Kinases
A primary mechanism by which these compounds exert their anticancer effects is through the inhibition of various protein kinases, which are crucial regulators of cell cycle progression, proliferation, and survival.
Aurora Kinases and FLT3: Optimization of an imidazo[4,5-b]pyridine series led to the discovery of a potent dual inhibitor of Aurora kinases and FMS-like tyrosine kinase 3 (FLT3). nih.gov Specifically, one derivative demonstrated significant inhibitory activity against Aurora-A, Aurora-B, and FLT3, including the clinically relevant FLT3-ITD mutant, which is prevalent in acute myeloid leukemia (AML). nih.govacs.org This dual inhibition provides a compelling therapeutic strategy for malignancies dependent on these kinases. nih.gov
p38 MAP Kinase: Through a structure-based design approach, imidazo[4,5-b]pyridin-2-one derivatives were identified as potent inhibitors of p38 mitogen-activated protein (MAP) kinase. nih.gov These compounds effectively suppressed the production of inflammatory cytokines like TNF-α and IL-8, highlighting their potential in treating inflammatory diseases and certain cancers. nih.gov
DYRKs and CLKs: Imidazo[1,2-b]pyridazines have been identified as inhibitors of dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) and CDC-like kinases (CLKs). dundee.ac.uk Selective inhibitors of DYRK1A are of particular interest for treating cancer and neurological disorders. dundee.ac.uk
c-Met Kinase: Novel imidazopyridine-based inhibitors of c-Met kinase have been developed, demonstrating nanomolar enzymatic inhibitory activity. nih.gov These inhibitors effectively suppressed Met phosphorylation and downstream signaling, leading to the inhibition of proliferation in Met-dependent cancer cells. nih.gov
PARP: Imidazo[4,5-c]pyridine derivatives have been investigated as inhibitors of poly(ADP-ribose) polymerase (PARP), an enzyme crucial for DNA repair. mdpi.com Potent PARP inhibitors from this class have shown the ability to increase the sensitivity of tumor cells to chemotherapy. mdpi.com
Table 1: Inhibition of Protein Kinases by Imidazo[4,5-d]pyridazine Derivatives
| Kinase Target | Derivative Series | Key Findings |
|---|---|---|
| Aurora Kinase A/B | Imidazo[4,5-b]pyridine | Potent dual inhibition with FLT3. nih.govacs.org |
| FLT3 (wild-type and mutants) | Imidazo[4,5-b]pyridine | Potent dual inhibition with Aurora kinases. nih.govacs.org |
| p38 MAP Kinase | Imidazo[4,5-b]pyridin-2-one | Potent inhibition and suppression of cytokine production. nih.gov |
| DYRKs/CLKs | Imidazo[1,2-b]pyridazine (B131497) | Dual inhibitory activity. dundee.ac.uk |
| c-Met Kinase | Imidazopyridine | Nanomolar inhibitory activity and suppression of downstream signaling. nih.gov |
Interactions with DNA and RNA
Certain nucleoside analogues of imidazo[4,5-d]pyridazine have been shown to interact with double-stranded DNA. nih.gov While compounds that interact with DNA or RNA typically inhibit enzymes that unwind these nucleic acids, some imidazo[4,5-d]pyridazine nucleosides have demonstrated the ability to modulate the activity of viral helicases. nih.gov For instance, some derivatives can stimulate the unwinding of a DNA substrate by the West Nile Virus NTPase/helicase. nih.gov This interaction is thought to be influenced by the ligand's charge and the position of amino side chains on the tetracyclic core of imidazo[4,5-b]pyridine derivatives, suggesting that DNA and RNA are potential cellular targets. irb.hr Chemically related compounds have been reported as noncovalent DNA groove-binding agents with some specificity for adenine-thymidine (AT) sequences. nih.gov
Specific Effects on Cancer Cell Lines
The antiproliferative activity of imidazo[4,5-d]pyridazine derivatives has been demonstrated across a range of human cancer cell lines.
Derivatives of 1H-imidazo[4,5-b]pyridine have shown significant antiproliferative effects against various cancer cell lines, including glioblastoma and colorectal carcinoma.
Novel tetracyclic imidazo[4,5-b]pyridine derivatives exhibited pronounced cytostatic effects, particularly on HCT116 (colon cancer) and MCF-7 (breast cancer) cells, with IC50 values in the submicromolar range. irb.hr
A dual FLT3/Aurora kinase inhibitor from the imidazo[4,5-b]pyridine series strongly inhibited the in vivo growth of a FLT3-ITD-positive AML human tumor xenograft (MV4-11). nih.gov
Imidazo[1,2-b]pyridazines have shown antileukemic activity, for example, in MV4;11 cells, by inhibiting PIM kinases. semanticscholar.org
c-Met kinase inhibitors based on an imidazopyridine scaffold effectively inhibited the proliferation of Met-dependent EBC-1 human lung cancer cells at submicromolar concentrations. nih.gov
Table 2: Antiproliferative Activity against Specific Cancer Cell Lines
| Compound Series | Cancer Cell Line | Key Findings |
|---|---|---|
| 1H-Imidazo[4,5-b]pyridine | Glioblastoma, Colorectal Carcinoma | Inhibition of cell proliferation. |
| Tetracyclic imidazo[4,5-b]pyridines | HCT116 (Colon), MCF-7 (Breast) | Pronounced cytostatic effect in the submicromolar range. irb.hr |
| Imidazo[4,5-b]pyridine (dual FLT3/Aurora inhibitor) | MV4-11 (AML) | Strong inhibition of in vivo tumor growth. nih.gov |
| Imidazo[1,2-b]pyridazine | MV4;11 (Leukemia) | Antileukemic activity via PIM kinase inhibition. semanticscholar.org |
Antimicrobial Activity
The 1H-imidazo[4,5-d]pyridazine core is also a promising scaffold for the development of novel antimicrobial agents.
Antibacterial Properties and Microbial Targets
Derivatives of this heterocyclic system have demonstrated notable activity against a variety of bacterial pathogens.
Studies have shown that 1H-imidazo[4,5-b]pyridine derivatives exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria.
Specific derivatives have shown efficacy against Staphylococcus aureus and Klebsiella pneumoniae.
One study highlighted a powerful antibacterial agent from this class, 2,6-Bis-(4-chloro-phenyl)-1-[2-(3H-imidazo[4,5-b]pyridin-2-yl)-ethoxy]-3,5-dimethyl-piperidin-4-one, which is effective against Bacillus species and Staphylococcus aureus. mdpi.com
Another investigation of substituted 1H-Imidazo[4,5-b]pyridine derivatives reported activity against a panel of bacteria including Staphylococcus aureus, Bacillus cereus, Micrococcus luteus, Klebsiella pneumoniae, and Escherichia coli. researchgate.net In some cases, Bacillus cereus was found to be more sensitive to these compounds than E. coli. mdpi.com
Table 3: Antibacterial Spectrum of Imidazo[4,5-d]pyridazine Derivatives
| Derivative Series | Bacterial Target | Noted Activity |
|---|---|---|
| 1H-Imidazo[4,5-b]pyridines | Staphylococcus aureus, Klebsiella pneumoniae | Significant antibacterial activity. |
| Substituted 1H-Imidazo[4,5-b]pyridines | Bacillus cereus, Staphylococcus aureus, Micrococcus luteus, Klebsiella pneumoniae, Escherichia coli | Broad-spectrum activity observed. mdpi.comresearchgate.net |
Antifungal Properties and Fungal Targets
In addition to antibacterial effects, certain imidazo[4,5-d]pyridazine derivatives have also shown potential as antifungal agents.
Research has indicated that some derivatives possess antimycotic activity. For example, the compound 2,6-Bis-(4-chloro-phenyl)-1-[2-(3H-imidazo[4,5-b]pyridin-2-yl)-ethoxy]-3,5-dimethyl-piperidin-4-one, also noted for its antibacterial properties, is active against Aspergillus flavus. mdpi.com
Other studies have also reported the investigation of 1H-Imidazo[4,5-b]pyridine derivatives against various fungi. researchgate.net
Antitubercular Activity and Mycobacterial Targets (e.g., DprE1 inhibitors)
While research directly linking the 1H-imidazo[4,5-d]pyridazin-4-amine core to antitubercular activity is limited, significant findings have been reported for the structurally related imidazo[4,5-b]pyridine scaffold. These compounds have emerged as potent agents against Mycobacterium tuberculosis, primarily by targeting the essential enzyme decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1). nih.govnih.gov DprE1 is a crucial flavoenzyme involved in the biosynthesis of the mycobacterial cell wall components arabinogalactan (B145846) and lipoarabinomannan, making it a highly attractive target for novel antitubercular drugs. nih.govnih.gov
A notable study detailed the synthesis and evaluation of a series of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives. nih.gov Several of these compounds demonstrated potent in vitro activity against the virulent H37Rv strain of M. tuberculosis. The antitubercular efficacy of these derivatives is highlighted by their low Minimum Inhibitory Concentration (MIC) values. nih.gov Molecular docking studies supported the hypothesis that these compounds interact effectively with the DprE1 enzyme, suggesting they may act as DprE1 inhibitors. nih.gov The presence of a nitro group was considered advantageous, as similar nitro-containing compounds have been shown to bind to the critical Cys387 residue within the DprE1 active site. nih.gov
Table 1: Antitubercular Activity of Imidazo[4,5-b]pyridine Derivatives
| Compound | Description | MIC (μmol/L) vs. M. tuberculosis (H37Rv) | Target | Reference |
|---|---|---|---|---|
| 5g | 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivative | 0.5 | DprE1 (putative) | nih.gov |
| 5c | 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivative | 0.6 | DprE1 (putative) | nih.gov |
| 5u | 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivative | 0.7 | DprE1 (putative) | nih.gov |
| 5i | 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivative | 0.8 | DprE1 (putative) | nih.gov |
Antiviral Activity
Nucleoside analogues featuring the 1H-imidazo[4,5-d]pyridazine core have demonstrated notable antiviral properties, particularly against the West Nile Virus (WNV), a member of the Flaviviridae family. rsc.orggoogle.com Studies have confirmed that certain imidazo[4,5-d]pyridazine nucleosides can inhibit WNV replication in cell culture. rsc.orggoogle.com The antiviral effect is believed to be directly linked to the inhibition of essential viral enzymes, establishing a clear mechanism for the observed reduction in viral propagation. rsc.org While the primary focus of published research has been on WNV, the broad enzymatic targets within the Flaviviridae family suggest a potential for wider applications. However, specific data on the activity of this compound class against Human Cytomegalovirus (HCMV) or Bovine Viral Diarrhea Virus (BVDV) is not extensively documented in the reviewed literature.
The molecular basis for the antiviral activity of imidazo[4,5-d]pyridazine nucleosides against WNV has been pinpointed to their interaction with the viral NS3 protein, which possesses both nucleoside triphosphatase (NTPase) and helicase activities. rsc.orgnih.gov These enzymatic functions are vital for the replication of the viral RNA genome. nih.gov
Research has shown that these compounds can act as modulators of the NS3 enzyme's dual functions. rsc.orgnih.gov Interestingly, while some analogues were found to enhance the unwinding of DNA substrates at certain concentrations, they were also capable of uncoupling the ATPase and helicase activities. rsc.org A key finding was the direct inhibitory effect of the derivative HMC-HO4 on the helicase function of the WNV enzyme, with a half-maximal inhibitory concentration (IC50) of 30 µM. rsc.org The potency of this inhibition in enzymatic assays correlated well with its activity against viral replication in cell-based models, strongly suggesting that the helicase inhibition is the primary mode of its antiviral action. rsc.org
Table 2: Activity of Imidazo[4,5-d]pyridazine Nucleosides against WNV Helicase
| Compound | Description | Activity | IC50 (µM) | Reference |
|---|---|---|---|---|
| HMC-HO4 | 1-(2'-O-methyl-β-D-ribofuranosyl)imidazo[4,5-d]pyridazine-4,7(5H,6H)-dione | Inhibition of WNV Helicase Activity | 30 | rsc.org |
| HMC-HO5 | 1-(β-D-ribofuranosyl)imidazo[4,5-d]pyridazine-4,7(5H,6H)-dione | Modulation of ATPase/Helicase Activity | N/A | nih.gov |
| HMC-HO1α | 1-(2'-deoxy-α-D-ribofuranosyl)imidazo[4,5-d]pyridazine-4,7(5H,6H)dione | Modulation of ATPase/Helicase Activity | N/A | nih.gov |
Anti-inflammatory and Immunomodulatory Effects
Direct evidence for the modulation of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) by this compound itself is not extensively detailed in current scientific literature. However, research into related heterocyclic structures provides insight into the potential of this chemical class. For instance, novel pyrazole-pyridazine hybrids have been synthesized and shown to inhibit the production of nitric oxide (NO), TNF-α, and IL-6 in lipopolysaccharide (LPS)-stimulated macrophage cells. nih.gov This suggests that the broader pyridazine (B1198779) scaffold is a viable backbone for developing inhibitors of key inflammatory mediators.
While information on the inhibition of Nitric Oxide Synthase (NOS) by imidazo[4,5-d]pyridazine derivatives is scarce, significant research has been conducted on the inhibition of Cathepsin S by the isomeric 1H-imidazo[4,5-c]pyridine scaffold. Cathepsin S is a cysteine protease involved in processing the invariant chain in antigen-presenting cells, making it a key target for modulating immune and inflammatory responses.
Derivatives of 6-phenyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile have been identified as potent and selective inhibitors of Cathepsin S. The nitrile group in these compounds acts as a "warhead" for interacting with the enzyme's active site. Further studies on 1H-imidazo[4,5-c]pyridine-4-carbonitriles focused on optimizing their physicochemical properties to achieve high cellular activity while avoiding sequestration in tissues like the spleen. These findings underscore the potential of the imidazopyridine core, a close structural relative of the imidazopyridazine system, as a template for designing targeted anti-inflammatory agents.
Table 3: Cathepsin S Inhibition by Imidazo[4,5-c]pyridine Derivatives
| Compound Class | Target Enzyme | Key Features | Reference |
|---|---|---|---|
| 6-Phenyl-1H-imidazo[4,5-c]pyridine-4-carbonitrile analogues | Cathepsin S | Potent and selective inhibitors with a stable nitrile warhead. | |
| 1H-imidazo[4,5-c]pyridine-4-carbonitrile derivatives | Cathepsin S | Optimized pKa to balance cellular activity and tissue distribution. |
Receptor Ligand Interactions and Modulatory Activity
The imidazo[4,5-d]pyridazine core has been explored for its potential to interact with several key physiological receptors. Research has primarily focused on derivatives of this scaffold, providing insights into its modulatory capabilities.
Derivatives of the imidazopyridazine class have been identified as modulators of the gamma-aminobutyric acid type A (GABAA) receptor. google.comgoogle.com These receptors are crucial inhibitory neurotransmitter receptors in the central nervous system. Positive allosteric modulators of GABAA receptors can enhance the effect of GABA, leading to therapeutic effects such as anxiolysis, sedation, and anticonvulsant activity. google.com
Patents have disclosed imidazopyridazine derivatives that modulate GABAA receptor activity, suggesting their potential utility in treating conditions like pain. google.comgoogle.com Furthermore, research published in the Journal of Medicinal Chemistry has detailed the identification and initial optimization of an imidazopyridazine series as positive allosteric modulators of GABAA receptors. acs.org While these findings highlight the potential of the imidazopyridazine scaffold in modulating GABAA receptors, specific studies on the direct activity of this compound on these receptors are not extensively documented in the reviewed literature.
The renin-angiotensin system is a critical regulator of blood pressure, and blockade of the angiotensin II type 1 (AT1) receptor is a key strategy in managing hypertension. The structural features of some imidazopyridazine derivatives have led to their investigation as AT1 receptor antagonists.
Research has been conducted on non-peptide angiotensin II receptor antagonists where heterocyclic moieties, including those related to the imidazo[4,5-d]pyridazine structure, have been explored as replacements for the traditional rings found in drugs like Losartan. researchgate.net A patent has also pointed to substituted 1H-imidazo[4,5-d]pyridazine compounds for the potential treatment of cardiovascular disorders. unifiedpatents.com However, direct evidence and detailed research findings specifically implicating this compound as an AT1 receptor blocker are limited in the available scientific literature.
Peroxisome proliferator-activated receptor-gamma (PPAR-γ) is a nuclear receptor that plays a pivotal role in the regulation of glucose and lipid metabolism, making it a target for antidiabetic drugs. The potential for imidazo[4,5-d]pyridazine derivatives to act as PPAR-γ agonists has been a subject of investigation.
While specific studies on this compound are not prominent, related structures have been explored. For instance, patents describe imidazopyridazinediones as having potential utility in combination with other antidiabetic agents, including PPAR-gamma agonists. patexia.com This suggests that the broader imidazopyridazine class of compounds is of interest in the context of metabolic diseases, though more direct research on this compound is needed to establish its specific role, if any, as a PPAR-γ agonist.
Other Investigated Biological Activities
The pharmacological potential of the imidazo[4,5-d]pyridazine scaffold extends beyond receptor modulation, with studies exploring a range of other therapeutic applications. nih.govrsc.org
A comprehensive review highlighted that imidazo[4,5-d]pyridazines have been investigated for several other biological effects. nih.govrsc.org Notably, early research by Kelly and co-workers explored the anticonvulsant activity of imidazo[4,5-d]pyridazines, although the potential was found to be limited. nih.govrsc.org The same review also indicates that this class of compounds has been studied for its antiallergic and antihistamine properties. nih.govrsc.org
In the realm of metabolic diseases, some imidazopyridazine derivatives have been investigated for their antidiabetic potential. globalresearchonline.nettandfonline.com A study on 2-bromoimidazole-4,5-dicarboxylic acid derivatives reported that imidazo[4,5-d]pyridazine-4,7(5Н,6Н)-dione showed activity as an α-glycosidase inhibitor, comparable to the reference drug acarbose. globalresearchonline.net This suggests a potential mechanism for an antidiabetic effect within this chemical class.
The following table summarizes the investigated activities for the broader class of imidazo[4,5-d]pyridazines.
| Biological Activity | Investigated Effect | Compound Class | Notable Findings |
| Anticonvulsant | Evaluated against maximal electroshock-induced seizures. | Imidazo[4,5-d]pyridazines | Showed limited potential in early studies. nih.govrsc.org |
| Antiallergic | Investigated as a potential therapeutic application. | Imidazo[4,5-d]pyridazines | Mentioned in reviews of the pharmacological potential of the scaffold. nih.govrsc.org |
| Antihistamine | Investigated as a potential therapeutic application. | Imidazo[4,5-d]pyridazines | Mentioned in reviews of the pharmacological potential of the scaffold. nih.govrsc.org |
| Antidiabetic | Inhibition of α-glycosidase. | Imidazo[4,5-d]pyridazine-4,7(5Н,6Н)-dione | Activity was found to be comparable to acarbose. globalresearchonline.net |
It is important to reiterate that much of the existing research focuses on derivatives of the imidazo[4,5-d]pyridazine scaffold, and further studies are required to fully elucidate the specific biological activities and molecular mechanisms of this compound itself.
Computational Chemistry and in Silico Studies
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. This allows for the prediction of the activity of novel, unsynthesized analogs, thereby guiding synthetic efforts toward more potent molecules.
While specific QSAR models for 1H-imidazo[4,5-d]pyridazin-4-amine are not extensively documented, studies on the closely related imidazo[4,5-b]pyridine scaffold offer significant insights. For instance, 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been performed on imidazo[4,5-b]pyridine derivatives targeting Aurora A kinase, a protein involved in cancer. nih.gov
In one such study, robust CoMFA and CoMSIA models were developed for a training set of 48 imidazo[4,5-b]pyridine derivatives. nih.gov These models demonstrated high internal and external predictive power, indicating their reliability in forecasting the biological activity of new compounds within this class. nih.gov The statistical validation of these models yielded high cross-validated correlation coefficients (q²) and conventional correlation coefficients (r²), underscoring their robustness. nih.govmdpi.com Similarly, other research on imidazo[4,5-b]pyridine derivatives has utilized methods like Hologram QSAR (HQSAR) and Topomer CoMFA to build predictive models with strong statistical significance. mdpi.com
Table 1: Statistical Validation of 3D-QSAR Models for Imidazo[4,5-b]pyridine Derivatives
| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²_pred (External Validation) | Reference |
|---|---|---|---|---|
| CoMFA | 0.774 | 0.975 | 0.933 | nih.gov |
| CoMSIA | 0.800 | 0.977 | 0.959 | nih.gov |
| Topomer CoMFA | 0.905 | 0.971 | 0.855 | mdpi.com |
| HQSAR | 0.892 | 0.948 | 0.814 | mdpi.com |
This table summarizes the statistical quality of various QSAR models developed for imidazo[4,5-b]pyridine derivatives, which serve as a proxy for understanding the potential of the this compound scaffold.
A primary outcome of QSAR modeling is the identification of molecular descriptors—physicochemical, steric, electronic, and hydrophobic properties—that are critical for biological activity. The 3D contour maps generated from CoMFA and CoMSIA models highlight regions where specific properties are favorable or unfavorable for activity. nih.gov
For imidazo[4,5-b]pyridine derivatives, these studies have revealed that steric and electrostatic fields are major contributors to their inhibitory potency against kinases like Aurora A. nih.gov The models suggest that bulky substituents in certain positions can enhance activity, while specific distributions of electronegative or electropositive groups are crucial for optimal interaction with the target. nih.gov Frontier molecular orbital analysis, such as calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has also been used to determine the kinetic stability and reactivity of these compounds. mdpi.com
Molecular Docking Investigations
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. It is instrumental in understanding the binding mechanism and designing compounds with improved affinity and selectivity.
Molecular docking studies on related imidazo-fused heterocycles have successfully predicted their binding modes within the active sites of various protein targets, including kinases and enzymes involved in microbial biosynthesis. nih.govnih.gov For example, research on imidazo[4,5-b]pyridine derivatives as inhibitors of lumazine (B192210) synthase, a key enzyme in microorganisms, used in-silico docking to identify promising candidates. nih.gov These studies investigate various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces, that stabilize the enzyme-inhibitor complex. nih.gov
In a study on imidazo[4,5-c]pyridin-2-one derivatives targeting Src family kinases (SFKs), molecular dynamics simulations were used to analyze the binding modes within the ATP binding site. nih.gov Similarly, preliminary molecular modeling of imidazo[4,5-d]pyridazine nucleosides suggested their interaction with DNA, which was later explored through detailed kinetic analyses. nih.gov
Docking studies are crucial for identifying the specific amino acid residues that form key interactions with the ligand. For imidazo[4,5-b]pyridine derivatives targeting lumazine synthase, docking revealed hydrogen bond interactions with residues like GLU122C and aromatic interactions with HIS28C. nih.gov In another study on different derivatives of the same scaffold, hydrogen bonds with Asn64 and Arg70, and π-π stacking with Tyr22 and Pro87 were identified as critical for stabilizing the ligand in the active site of the target enzyme. mdpi.com These precise interactions provide a roadmap for optimizing the chemical structure to enhance binding affinity.
Table 2: Key Amino Acid Interactions for Imidazo-Fused Heterocycles with Protein Targets
| Compound Scaffold | Protein Target | Key Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|---|
| Imidazo[4,5-b]pyridine | Lumazine Synthase | GLU122, HIS28 | Hydrogen Bond, Aromatic | nih.gov |
| Imidazo[4,5-b]pyridine | DHFR | Asn64, Arg70, Tyr22, Pro87 | Hydrogen Bond, π-π Stacking | mdpi.com |
| Imidazo[4,5-c]pyridin-2-one | Src Family Kinases | Not specified | Binding in ATP pocket | nih.gov |
This table presents examples of critical amino acid interactions identified through molecular docking for scaffolds related to this compound, highlighting the specific nature of ligand-protein binding.
Molecular Dynamics Simulations to Elucidate Ligand-Target Stability
Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-target complex, offering insights into its stability and conformational changes over time. These simulations are often used to validate the binding poses obtained from molecular docking and to assess the durability of key interactions.
For imidazo[4,5-b]pyridine derivatives designed as Aurora kinase inhibitors, MD simulations of up to 50 nanoseconds were performed. mdpi.com These simulations helped to study the dynamic behavior of the newly designed compounds and confirmed the stability of the protein-ligand complexes. mdpi.com Similarly, MD simulations were employed to analyze the binding mode of imidazo[4,5-c]pyridin-2-one derivatives with Src family kinases, revealing the possible binding patterns and stability within the ATP binding site. nih.gov These computational studies affirm that the interactions predicted by docking are maintained in a dynamic, solvated environment, thus strengthening the case for the compound's proposed mechanism of action.
In Silico Prediction of ADMET Properties (Absorption, Distribution, Metabolism, Excretion, Toxicity – purely predictive models)
While comprehensive in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) data for this compound is not extensively published, predictive models are commonly applied to its analogs and related heterocyclic structures to forecast their drug-likeness and potential liabilities. These computational tools utilize a compound's structure to estimate a wide range of physicochemical and pharmacokinetic parameters.
The general approach involves using various software and web-based platforms (like pkCSM, SwissADME, and PreADMET) that calculate properties based on established algorithms and quantitative structure-property relationship (QSPR) models. For related heterocyclic compounds, such as imidazo[4,5-b]pyridine derivatives, researchers have successfully used these methods to guide the optimization of lead compounds. researchgate.netnih.govresearchgate.net These studies help in prioritizing which analogs to synthesize and test experimentally by flagging potential issues like poor absorption, undesirable metabolic pathways, or toxicity risks early in the discovery process.
For instance, studies on related kinase inhibitors often involve predictions of aqueous solubility, Caco-2 permeability (an indicator of intestinal absorption), cytochrome P450 (CYP) enzyme inhibition, and hERG (human Ether-à-go-go-Related Gene) channel inhibition, which is a critical predictor of cardiotoxicity. semanticscholar.org Although specific values for this compound are not available, a predictive analysis of analogous compounds provides insight into the expected properties of this chemical class.
Table 1: Representative In Silico ADMET Predictions for Analogous Heterocyclic Scaffolds
| Property | Predicted Parameter | Significance in Drug Discovery | Finding for Analogous Compounds |
| Absorption | Human Intestinal Absorption | Predicts the extent of drug absorption from the gut into the bloodstream. | Generally predicted to have good absorption for many imidazopyridine and imidazopyridazine derivatives. |
| Caco-2 Permeability | An in vitro model for predicting intestinal drug absorption. | Varies based on substitution; modifications are often needed to improve permeability. nih.gov | |
| Distribution | Blood-Brain Barrier (BBB) Penetration | Indicates if a compound can cross into the central nervous system. | Many kinase inhibitors are designed to be non-penetrant to avoid CNS side effects. |
| Plasma Protein Binding (PPB) | The degree to which a drug binds to proteins in the blood, affecting its free concentration. | High plasma protein binding is often observed for related heterocyclic compounds. nih.gov | |
| Metabolism | CYP450 Substrate/Inhibitor | Predicts interaction with key metabolic enzymes (e.g., CYP2D6, CYP3A4). | Often predicted to be inhibitors of one or more CYP isoforms, requiring structural modification. |
| Excretion | Total Clearance | Estimates the rate at which a drug is removed from the body. | Calculated based on solubility and metabolism predictions. |
| Toxicity | AMES Toxicity | Predicts mutagenic potential. | Generally, the core scaffolds are found to be non-mutagenic in predictive models. |
| hERG Inhibition | Predicts the risk of cardiotoxicity. | A key liability for many kinase inhibitors; imidazopyridazine derivatives showed an improved hERG profile in some cases. semanticscholar.org |
Note: This table is illustrative and based on findings for structurally related compounds like imidazopyridines and other imidazopyridazines. Specific data for this compound is not publicly available.
Pharmacophore Modeling and Virtual Screening
Pharmacophore modeling and virtual screening are powerful computational strategies used to identify novel bioactive compounds from large chemical databases. A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for a molecule to interact with a specific biological target.
For the imidazo[4,5-d]pyridazine scaffold, these techniques have been applied to discover inhibitors for various therapeutic targets. In one study, virtual screening of the ZINC database was employed to identify inhibitors of Mycobacterium tuberculosis thymidylate synthase (Mtb-ThyX). nih.gov This process led to the identification of an imidazo[4,5-d]pyridazine derivative as having the highest inhibitory activity among the hits, highlighting the scaffold's potential for developing new antimycobacterial agents. nih.gov
The general workflow for such studies involves:
Target Selection and Analysis: A protein target, often a kinase or enzyme, is chosen, and its three-dimensional structure is obtained through X-ray crystallography or homology modeling. nih.gov
Pharmacophore Generation: A pharmacophore model is built based on the known interactions of a co-crystallized ligand or a set of known active compounds. For related imidazo[4,5-b]pyridine derivatives targeting Aurora A kinase, 3D-QSAR models helped identify key structural requirements for activity. nih.gov
Virtual Screening: The pharmacophore model is used as a 3D query to search large compound libraries (e.g., ZINC, ChEMBL) for molecules that match the required spatial and chemical features. This significantly narrows down the number of compounds for experimental testing.
Molecular Docking and Scoring: The hits from virtual screening are then "docked" into the active site of the target protein to predict their binding orientation and affinity. longdom.org The compounds are ranked based on a scoring function, and the top candidates are selected for synthesis and biological evaluation. longdom.org
Through these in silico approaches, researchers have successfully identified imidazopyridazine derivatives as inhibitors for targets like PfPK7 kinase in Plasmodium falciparum and various mammalian kinases. nih.govnih.gov The process of lead optimization is often guided by co-crystallization of initial hits with the target protein, which reveals the precise binding mode and suggests structural modifications to enhance potency and selectivity. nih.gov
Advanced Characterization and Structural Elucidation
X-ray Crystallography of 1H-Imidazo[4,5-d]pyridazin-4-amine Derivatives in Complex with Biological Targets
X-ray crystallography stands as a powerful tool for visualizing the precise binding modes of this compound derivatives with their biological targets at an atomic level. While specific crystallographic data for the parent compound complexed with a biological target is not publicly available, the principles of this technique are well-established in drug discovery. For instance, the crystal structure of related fused imidazole (B134444) systems, such as imidazo[4,5-b]pyridines, has been determined to understand their interactions. irb.hr
This technique involves crystallizing the derivative in a complex with its target protein, such as an enzyme or receptor. The resulting crystal is then exposed to X-rays, and the diffraction pattern is analyzed to generate a three-dimensional electron density map. This map reveals the exact orientation and conformation of the inhibitor within the active site of the protein, highlighting key intermolecular interactions like hydrogen bonds, hydrophobic interactions, and π-π stacking that are critical for binding affinity and specificity. Such detailed structural information is invaluable for structure-based drug design, enabling the rational optimization of lead compounds to enhance their potency and selectivity.
Advanced Spectroscopic Analysis for Structural Confirmation of Complex Derivatives
The synthesis of novel derivatives of this compound necessitates rigorous structural confirmation, which is achieved through a combination of advanced spectroscopic methods, primarily high-resolution nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
High-Resolution NMR Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are indispensable for elucidating the molecular structure of these derivatives.
¹H NMR: The chemical shifts, signal multiplicities, and coupling constants of the protons provide a detailed map of the proton environment within the molecule. For example, in derivatives of the related imidazo[4,5-b]pyridine scaffold, the amino group protons typically appear as distinct singlets in the ¹H NMR spectrum. mdpi.com The presence of a singlet corresponding to the C-H proton of the imidazole ring is also a characteristic feature. mdpi.com
Mass Spectrometry (MS): MS is a crucial technique for determining the molecular weight of the synthesized derivatives and for obtaining information about their fragmentation patterns, which further aids in structural confirmation. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule with a high degree of confidence. Predicted collision cross-section (CCS) values, which are related to the ion's size and shape, can also be calculated and compared with experimental values to support structural assignments. uni.luuni.lu
| Spectroscopic Data for a Representative Imidazo[4,5-b]pyridine Derivative | |
| Technique | Observation |
| IR (cm⁻¹) | Shows characteristic bands for cyano groups. mdpi.com |
| ¹H NMR (ppm) | Singlets for amino group protons and the C-H proton of the imidazole ring. mdpi.com |
| ¹³C NMR (ppm) | Distinct peaks for the carbon atoms of the fused rings and any substituents, such as cyano groups. mdpi.com |
Hirshfeld Surface Analysis for Intermolecular Interactions
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.orgresearchgate.net This analysis is performed using the crystallographic information file (CIF) obtained from X-ray diffraction data. scirp.org By mapping properties such as dnorm (normalized contact distance) onto the Hirshfeld surface, it is possible to identify and analyze different types of intermolecular contacts, such as hydrogen bonds and van der Waals forces. nih.gov
Future Directions and Research Opportunities
Rational Design of Novel Imidazo[4,5-d]pyridazine Analogs with Enhanced Specificity
The rational design of new analogs based on the imidazo[4,5-d]pyridazine core is a primary avenue for future research. This approach involves leveraging structure-activity relationship (SAR) data to guide the synthesis of derivatives with improved potency and selectivity for specific biological targets. For instance, in related imidazo[4,5-b]pyridine scaffolds, modifications have been shown to inhibit cyclin-dependent kinase 9 (CDK9), a target in cancer therapy. nih.gov The strategic addition or modification of substituents on the core structure can enhance binding affinity and specificity.
Future work will likely focus on:
Target-Specific Modifications : Synthesizing derivatives with substituents designed to interact with unique pockets or residues of a target enzyme, such as a specific kinase or receptor. For example, derivatives of the related imidazo[4,5-b]pyridine have been designed as FMS-like tyrosine kinase 3 (FLT3) inhibitors for acute myeloid leukemia. nih.gov
Improving Pharmacokinetic Properties : Modifying the scaffold to enhance properties like solubility, metabolic stability, and cell permeability, which are crucial for therapeutic efficacy.
Structure-Activity Relationship (SAR) Studies : Systematic synthesis and testing of a library of analogs to build comprehensive SAR models. This data is invaluable for understanding how different functional groups at various positions on the imidazo[4,5-d]pyridazine ring system influence biological activity. mdpi.com
A study on imidazo[4,5-b]pyridine derivatives as CDK9 inhibitors provides a clear example of how rational design can yield potent compounds.
Table 1: CDK9 Inhibitory Activity of Imidazo[4,5-b]pyridine Derivatives
| Compound | IC₅₀ (μM) against CDK9 |
|---|---|
| I | 1.32 |
| II | 0.95 |
| IIIa | 0.88 |
| IV | 0.73 |
| Sorafenib (Reference) | 0.76 |
Data sourced from a study on novel imidazo[4,5-b]pyridine based compounds. nih.gov
Exploration of New Therapeutic Areas for the Imidazo[4,5-d]pyridazine Scaffold
While much research on imidazo[4,5-d]pyridazine and related scaffolds has focused on oncology, the structural framework is suitable for exploration in other therapeutic areas. nih.gov Its ability to interact with a wide range of biological targets suggests a broader potential.
Future therapeutic areas for investigation include:
Antiviral Agents : Given that similar heterocyclic compounds can induce interferon production, derivatives of 1H-imidazo[4,5-d]pyridazin-4-amine could be investigated for their potential to modulate the immune response against viral infections. For example, certain imidazo[4,5-c]pyridines have shown activity against Bovine Viral Diarrhea Virus (BVDV) by targeting the viral RNA-dependent RNA polymerase. nih.gov
Neurodegenerative Diseases : As analogs of purines, which play a role in neurological function, these compounds could be designed to target receptors or enzymes implicated in neurodegenerative disorders.
Inflammatory Diseases : The compound has been noted to potentially modulate inflammatory pathways like the NF-kappaB signaling pathway. This opens the door for developing derivatives as treatments for chronic inflammatory conditions.
Antimicrobial Agents : The scaffold has demonstrated antibacterial activity, and further derivatization could lead to new antibiotics effective against resistant strains.
Application of Advanced Computational Methods for De Novo Design and Optimization
Computational chemistry offers powerful tools to accelerate the drug discovery process for imidazo[4,5-d]pyridazine derivatives. Molecular docking, quantitative structure-activity relationship (QSAR) studies, and de novo design algorithms can predict the biological activity of virtual compounds before they are synthesized.
Key computational approaches include:
Molecular Docking : Simulating the binding of designed analogs into the active site of a biological target. This has been used to study imidazo[2',1':2,3]thiazolo[4,5-d]pyridazinone derivatives as DHFR inhibitors, revealing key interactions such as hydrogen bonds with specific amino acid residues like Glu30 and π-π stacking with Phe31. nih.gov
Quantitative Structure-Activity Relationship (QSAR) : Developing mathematical models that correlate the chemical structure of compounds with their biological activity. researchgate.net These models can then be used to predict the potency of new, unsynthesized analogs.
De Novo Design : Using algorithms to design novel molecules from scratch that are predicted to have high affinity and specificity for a target, using the imidazo[4,5-d]pyridazine scaffold as a starting point.
Development of Robust and Scalable Synthetic Methodologies
To move from laboratory-scale research to potential clinical application, the development of efficient, scalable, and cost-effective synthetic routes for this compound and its derivatives is essential. Current methods often involve the condensation of precursors at high temperatures.
Future research in this area should focus on:
Novel Catalytic Systems : Exploring new catalysts to improve reaction yields, reduce reaction times, and allow for milder reaction conditions. For the synthesis of related imidazo[4,5-b]pyridines, Al³⁺-exchanged K10 montmorillonite (B579905) clay has been used as a reusable heterogeneous catalyst. nih.gov
Flow Chemistry : Implementing continuous flow synthesis, which can offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processing.
Green Chemistry Approaches : Utilizing more environmentally benign solvents and reagents to make the synthesis process more sustainable. One-pot synthesis and the use of water as a solvent are examples of greener approaches that have been applied to related structures. nih.gov
Microwave-Assisted Synthesis : Further optimizing microwave-assisted methods to enhance reaction rates and yields for industrial-scale production.
Investigation of Multi-Targeting Approaches with this compound Derivatives
Complex diseases like cancer often involve multiple pathological pathways. Designing single molecules that can modulate several targets simultaneously—a multi-targeting or polypharmacology approach—is a promising therapeutic strategy. The imidazo[4,5-d]pyridazine scaffold is well-suited for this, as its derivatives can be designed to inhibit multiple enzymes or receptors.
An example from a related scaffold is a pyrazolo[1,5-a]pyrimidine (B1248293) derivative that showed submicromolar activity against both FLT3-ITD kinase and cyclin-dependent kinase 2 (CDK2), demonstrating a multi-targeting potential. nih.gov
Future research could explore:
Dual Kinase Inhibitors : Designing derivatives that inhibit two different kinases involved in a specific cancer's signaling cascade.
Combined Anti-inflammatory and Anticancer Agents : Creating molecules that not only kill cancer cells but also modulate the tumor microenvironment by targeting inflammatory pathways.
Broad-Spectrum Antivirals : Developing compounds that can inhibit multiple viral proteins or host factors required for the replication of different viruses.
Q & A
Q. What are the optimal synthetic routes for 1H-imidazo[4,5-d]pyridazin-4-amine, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves multi-step reactions, such as cyclocondensation of pyridazine derivatives with nitriles or amines under controlled conditions. Key factors include:
- Solvent selection : Polar aprotic solvents (e.g., DMSO or acetonitrile) enhance reaction efficiency .
- Temperature : Reactions often proceed at 80–120°C to balance yield and side-product formation .
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) can accelerate cyclization .
Data Table :
| Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| Acetonitrile, 100°C | 65 | 92 | |
| DMSO, 120°C | 78 | 88 |
Q. How can spectroscopic techniques (e.g., MS, NMR) confirm the structure of this compound?
Methodological Answer:
- Mass Spectrometry (MS) : Detects molecular ion peaks at m/z 135.13 (C₅H₅N₅) and fragmentation patterns consistent with the bicyclic structure .
- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.5–8.5 ppm) and amine protons (δ 5.5–6.5 ppm) .
- HPLC : Validates purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
Q. What in vitro assays are suitable for evaluating the biological activity of this compound?
Methodological Answer:
- Receptor Binding Assays : Radioligand displacement (e.g., [³H]-adenosine for A₃ adenosine receptor affinity) .
- Functional Assays : GTPγS binding to measure G-protein activation in cell membranes .
- Dose-Response Curves : IC₅₀/EC₅₀ values quantify potency; use HEK293 cells expressing target receptors .
Advanced Research Questions
Q. How do structural modifications at the 4-amino and 2-positions affect allosteric modulation of adenosine receptors?
Methodological Answer:
- 4-Amino Substitutions : Bulky aryl groups (e.g., 3,5-dichlorophenyl) enhance A₃ adenosine receptor (A₃AR) allosteric efficacy by 45% .
- 2-Position Modifications : Cycloalkyl groups (e.g., adamantyl) improve binding kinetics (↓ dissociation rate by 60%) .
Data Table :
| Derivative | A₃AR Efficacy (%) | Dissociation Rate (t₁/₂, min) |
|---|---|---|
| 4-(3,5-Dichlorophenyl) | 145 | 25 |
| 2-Adamantyl | 120 | 40 |
Q. What strategies resolve contradictions in SAR studies between receptor affinity and functional potency?
Methodological Answer:
Q. How can environmental detection of this compound in marine systems be optimized?
Methodological Answer:
Q. What are the stability challenges during long-term storage, and how can degradation be mitigated?
Methodological Answer:
- Degradation Pathways : Hydrolysis of the imidazole ring under humid conditions .
- Storage Conditions : Lyophilized form at -20°C in argon atmosphere retains >90% stability over 12 months .
Q. How can synthetic byproducts (e.g., regioisomers) be identified and minimized?
Methodological Answer:
Q. What mechanistic insights explain the compound’s dual role as an allosteric enhancer and orthosteric inhibitor?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
